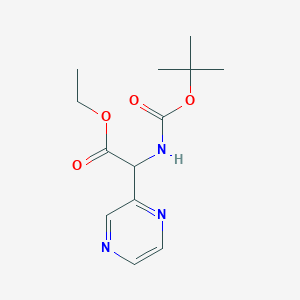![molecular formula C16H17N3O B2547450 4-(2-シクロプロピルピリミジン-4-イル)-2,3,4,5-テトラヒドロベンゾ[f][1,4]オキサゼピン CAS No. 2097900-39-3](/img/structure/B2547450.png)
4-(2-シクロプロピルピリミジン-4-イル)-2,3,4,5-テトラヒドロベンゾ[f][1,4]オキサゼピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which combines a cyclopropylpyrimidine moiety with a tetrahydrobenzoxazepine ring
科学的研究の応用
4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has shown promise in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Preclinical studies suggest it may be a potential drug candidate for treating various diseases.
作用機序
DBO derivatives have been found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The synthesis of DBO derivatives involves various methods, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps. One common method starts with the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine derivatives . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar compounds with varied biological activities.
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazines: Another class of compounds with potential therapeutic applications.
Uniqueness
4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine stands out due to its unique combination of a cyclopropylpyrimidine moiety and a tetrahydrobenzoxazepine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-(2-cyclopropylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-4-14-13(3-1)11-19(9-10-20-14)15-7-8-17-16(18-15)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIPHFWZCJYQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCOC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)
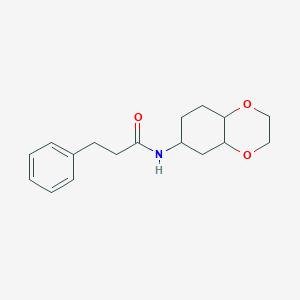
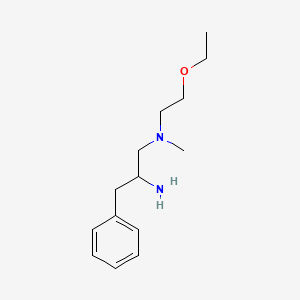
![3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2547375.png)
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)

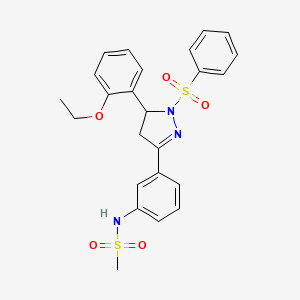
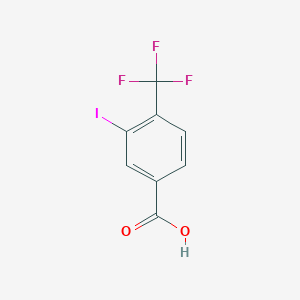
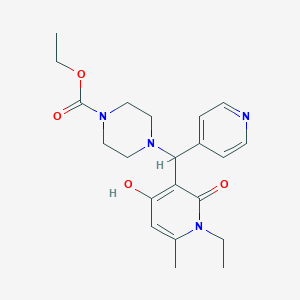
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2547384.png)
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
![3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2547387.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)
